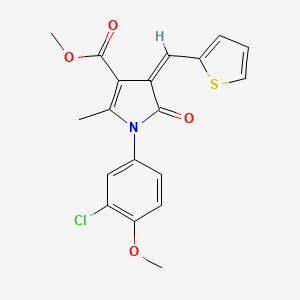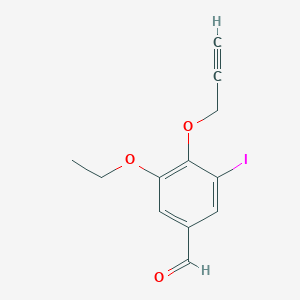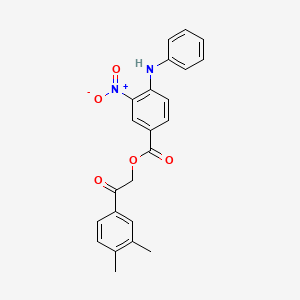![molecular formula C18H18Cl2O4 B3935803 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3935803.png)
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde
Vue d'ensemble
Description
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as DCMF, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the family of phenoxyalkoxybenzaldehydes and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Mécanisme D'action
The mechanism of action of 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is a well-known pathway involved in cancer cell growth and survival. 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth and metastasis. In addition, 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it has been found to have low toxicity, both in vitro and in vivo. This makes it a potentially safer alternative to other anticancer compounds that may have higher toxicity. However, one limitation of using 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it is not very water-soluble, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of research could focus on optimizing the synthesis method to yield higher purity and higher yield of 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde. Another area of research could focus on developing more water-soluble derivatives of 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde to improve its effectiveness in certain applications. Additionally, further research could be done to better understand the mechanism of action of 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde and to identify potential targets for its anticancer activity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde in humans.
Propriétés
IUPAC Name |
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2O4/c1-12-8-14(19)18(15(20)9-12)24-7-3-6-23-16-5-4-13(11-21)10-17(16)22-2/h4-5,8-11H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMYUSUIVOSUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCOC2=C(C=C(C=C2)C=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,6-Dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-bromophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3935726.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3935729.png)
![4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935731.png)
![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935739.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935759.png)
![methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B3935764.png)
![2-[(4-chlorophenyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3935769.png)

![(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935785.png)
![4-[2-(2-iodo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3935795.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935799.png)

![5-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N-diethyl-2-fluoro-4-nitroaniline](/img/structure/B3935812.png)
